4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, an amino acid derivative, and a tert-butyl ester group. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the protection of the amino group using a tert-butyl ester, followed by the coupling of the protected amino acid with piperazine. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid methyl ester
- 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid ethyl ester
- 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester group in 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester provides unique steric hindrance and stability compared to other similar compounds. This makes it particularly useful in applications where stability and resistance to hydrolysis are crucial .
Properties
IUPAC Name |
tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)11(15)12(18)16-6-8-17(9-7-16)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTFIQHYJJSTQN-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121106 | |
Record name | 1-Piperazinecarboxylic acid, 4-[(2S)-2-amino-3-methyl-1-oxobutyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-07-5 | |
Record name | 1-Piperazinecarboxylic acid, 4-[(2S)-2-amino-3-methyl-1-oxobutyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305712-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[(2S)-2-amino-3-methyl-1-oxobutyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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